2,4-Dichloro-5-methylbenzotrifluoride

Descripción general

Descripción

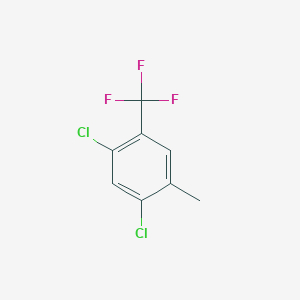

2,4-Dichloro-5-methylbenzotrifluoride is an organic compound with the chemical formula C8H5Cl2F3. It is a colorless liquid that is not soluble in water but can dissolve in organic solvents like ethanol and ether. This compound is known for its applications in various fields, including agriculture and chemical research .

Métodos De Preparación

2,4-Dichloro-5-methylbenzotrifluoride can be synthesized through two primary methods:

Reaction with Trifluoroacetic Anhydride: This method involves reacting 2,4-dichlorotoluene with trifluoroacetic anhydride under acidic conditions.

Reaction with Hydrochloric Acid and Trifluoroacetic Acid: In this method, 2,4-dichlorotoluene is mixed with hydrochloric acid and trifluoroacetic acid.

Both methods require an inert atmosphere to prevent oxidation or decomposition of the reactants.

Análisis De Reacciones Químicas

2,4-Dichloro-5-methylbenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The trifluoromethyl group can be hydrolyzed under acidic or basic conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2,4-Dichloro-5-methylbenzotrifluoride serves as an essential intermediate in the synthesis of several pharmaceutical compounds. Its chemical structure allows it to participate in various reactions that lead to the formation of biologically active molecules.

Drug Synthesis

- Anti-tumor Agents : This compound is utilized in the development of anti-cancer drugs. For instance, it plays a role in synthesizing compounds that inhibit tumor growth by targeting specific cellular pathways.

- Anti-inflammatory Drugs : It is also involved in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), which are crucial for treating conditions like arthritis and other inflammatory disorders.

- Antibiotics : The compound contributes to the production of antibiotics, enhancing their efficacy against bacterial infections.

Case Study: Synthesis of Active Pharmaceutical Ingredients

A notable study highlighted the use of this compound in synthesizing a new class of anti-cancer agents. Researchers demonstrated that modifying this compound could yield derivatives with improved potency and selectivity against cancer cells .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is an important building block in the agrochemical industry.

Herbicides and Insecticides

- The compound is frequently used as an intermediate in the production of herbicides and insecticides. Its ability to modify biological activity makes it suitable for creating effective pest control agents.

Fungicides

- It is also employed in synthesizing fungicides that protect crops from fungal diseases, thus enhancing agricultural productivity.

Industrial Applications

Beyond pharmaceuticals and agrochemicals, this compound finds utility in other industrial applications.

Chemical Manufacturing

The compound serves as a precursor for various chemical products, including dyes and pigments. Its stability and reactivity make it an attractive option for manufacturers looking to diversify their product lines .

Feasibility for Manufacturers

Incorporating this compound into production processes offers several advantages:

- Cost-effectiveness : It provides a more economical alternative compared to other intermediates.

- Versatility : Its broad applicability across different sectors allows manufacturers to explore new markets.

- Quality Assurance : Reliable suppliers ensure consistent quality, which is crucial for meeting regulatory standards .

Data Table: Applications Overview

| Application Area | Specific Uses | Examples of Compounds Synthesized |

|---|---|---|

| Pharmaceuticals | Anti-tumor agents, Anti-inflammatory drugs | Various novel anti-cancer agents |

| Agrochemicals | Herbicides, Insecticides, Fungicides | Effective pest control agents |

| Industrial Chemicals | Dyes and pigments | Diverse chemical products |

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-5-methylbenzotrifluoride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its effectiveness as a herbicide or pesticide. The exact molecular pathways depend on the specific application and target organism .

Comparación Con Compuestos Similares

2,4-Dichloro-5-methylbenzotrifluoride is unique due to its specific substitution pattern on the benzene ring. Similar compounds include:

- 2,4-Dichlorobenzotrifluoride

- 3,4-Dichlorobenzotrifluoride

- 2,3-Dichloro-5-methylbenzotrifluoride

- 3,4-Dichloro-2-methylbenzotrifluoride

These compounds share similar chemical properties but differ in their substitution patterns, leading to variations in their reactivity and applications.

Actividad Biológica

2,4-Dichloro-5-methylbenzotrifluoride (DCMBT) is a fluorinated aromatic compound with significant applications in pharmaceuticals and agrochemicals. Its unique structure, characterized by the presence of chlorine and trifluoromethyl groups, enhances its biological activity and interaction with various biological systems. This article explores the biological activity of DCMBT, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C8H5Cl2F3

- Molecular Weight : 251.56 g/mol

- Melting Point : 63-64°C

- Boiling Point : 230-232°C

- Solubility : Soluble in organic solvents (ethanol, ether, chloroform), insoluble in water .

The biological activity of DCMBT is largely attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:

- Enzyme Inhibition : DCMBT acts as an inhibitor for various enzymes involved in metabolic pathways. Its lipophilic nature, enhanced by fluorination, allows it to penetrate cell membranes and bind to hydrophobic pockets in enzymes, altering their activity .

- Antimicrobial Activity : Preliminary studies suggest that DCMBT exhibits antibacterial properties against certain pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This activity is likely due to structural features that allow it to disrupt bacterial cell wall synthesis or function .

- Anti-inflammatory Effects : Research indicates that DCMBT may possess anti-inflammatory properties, making it a candidate for developing novel anti-inflammatory drugs. The compound's ability to modulate inflammatory pathways could be beneficial in treating chronic inflammatory conditions .

Applications in Drug Development

DCMBT serves as an important intermediate in the synthesis of various pharmaceuticals:

- Antitumor Agents : Its derivatives are being explored for potential use in cancer therapies due to their ability to inhibit tumor growth and metastasis.

- Antibiotics : The compound is being investigated for its potential to enhance the efficacy of existing antibiotics or serve as a scaffold for new antibiotic development .

- Agrochemicals : DCMBT is also utilized in the synthesis of herbicides and insecticides, contributing to agricultural productivity while minimizing environmental impact .

Case Studies

Several studies have highlighted the biological activity of DCMBT:

- Study on Antimicrobial Properties :

- Anti-inflammatory Research :

- Pharmaceutical Synthesis :

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

1,5-dichloro-2-methyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3/c1-4-2-5(8(11,12)13)7(10)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEODOJMCKLXBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371641 | |

| Record name | 2,4-Dichloro-5-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115571-61-4 | |

| Record name | 2,4-Dichloro-5-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115571-61-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.